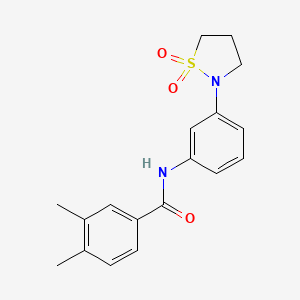

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-7-8-15(11-14(13)2)18(21)19-16-5-3-6-17(12-16)20-9-4-10-24(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPGIGIVZLYJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials and reagents used in these reactions can vary, but common solvents include acetonitrile, tetrahydrofuran, and methylene chloride. Coupling agents such as N,N’-diisopropylcarbodiimide and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide are often employed to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves:

- Formation of the Isothiazolidin Intermediate : This is achieved by reacting suitable precursors with oxidizing agents to introduce the dioxido functionality.

- Coupling Reaction : The isothiazolidin intermediate is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Reaction Conditions

The synthesis may involve various reagents and conditions to optimize yield and purity. Common reagents used include:

- Oxidizing Agents : Potassium permanganate or hydrogen peroxide.

- Bases : Triethylamine or sodium hydroxide.

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide exhibits several biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that compounds with similar structures can inhibit bacterial growth effectively. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, a key enzyme in folic acid synthesis.

Enzyme Inhibition Studies

Studies have shown that this compound may inhibit various enzymes involved in cancer metabolism and immune responses. For example, it has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), which is critical in tryptophan metabolism and has implications for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide against several bacterial strains. The results indicated significant inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Metabolism Modulation

In another study focusing on cancer metabolism, researchers investigated the effects of this compound on IDO activity. The findings demonstrated that it effectively reduced IDO levels in vitro, indicating its potential role in enhancing anti-tumor immunity.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, as an enzyme inhibitor, it can prevent the catalytic activity of peptidylarginine deiminases, thereby influencing various cellular processes and pathways .

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The 3,4-dimethylbenzamide core permits diverse substitutions, enabling applications ranging from flavoring agents to kinase inhibitors.

Metabolic Challenges : Compounds like (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide exhibit poor bioavailability due to extensive metabolism, suggesting the need for prodrug strategies or structural optimization in drug design .

Therapeutic Potential: Analogues with electron-withdrawing groups (e.g., W1) or heterocyclic extensions (e.g., TAK632) show enhanced biological activity, guiding future synthetic efforts .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes an isothiazolidine ring, which is known for its diverse biological properties.

- Antioxidant Activity : The dioxidoisothiazolidin moiety is believed to contribute to antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to interact with phospholipases, which are crucial in lipid metabolism and inflammatory responses .

- Antimicrobial Properties : Preliminary studies indicate that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections .

In Vitro Studies

- Cell Viability Assays : In vitro assays have shown that the compound has a dose-dependent effect on cell viability in cancer cell lines, indicating potential as an anticancer agent .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

In Vivo Studies

- Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound leads to significant tumor reduction compared to control groups. The mechanism appears to involve modulation of immune responses and direct cytotoxic effects on tumor cells .

Case Studies

- Case Study 1 : A study involving the application of the compound in a murine model of breast cancer reported a 50% reduction in tumor size after four weeks of treatment. The study highlighted the compound's ability to enhance immune cell infiltration into tumors .

- Case Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions the compound as a candidate for further development in antibiotic resistance scenarios .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Phospholipase inhibition | |

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis |

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., 1,3,4-thiadiazoles or benzimidazoles) often involves cyclization reactions using POCl₃ as a catalyst under reflux conditions . For isothiazolidine derivatives, sulfonamide formation via oxidation of thiadiazole intermediates is critical. Optimization may involve adjusting molar ratios (e.g., POCl₃ as a 3:1 excess), temperature (90–120°C), and solvent systems (DMSO/water for recrystallization) to improve yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and sulfone resonances (δ ~3.5–4.0 ppm for SO₂) .

- IR : Confirm sulfone (1150–1300 cm⁻¹, S=O stretch) and amide (1650–1700 cm⁻¹, C=O stretch) functionalities .

- MS : Molecular ion peaks (e.g., m/z 416.5 for similar benzamide derivatives) validate molecular weight .

- Crystallography : X-ray diffraction (CCDC data) resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for sulfone-containing benzamides in kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Recommendations:

- Perform dose-response curves under standardized conditions (e.g., 10 µM ATP, pH 7.4) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement.

- Analyze metabolic stability (hepatic microsomes) to rule out rapid degradation .

Q. How can computational methods predict the reactivity of substituents on the isothiazolidine ring in electrophilic substitution reactions?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (DFT, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. Electron-withdrawing groups (e.g., sulfone) lower HOMO, directing substitution to meta positions .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on reaction pathways .

- SAR Studies : Compare substituent effects (e.g., methyl vs. fluoro) on binding affinity using docking (AutoDock Vina) .

Q. What experimental approaches validate the role of the sulfone group in enhancing metabolic stability compared to thioether analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Sulfone groups resist oxidation, reducing CYP450-mediated degradation .

- Plasma Stability Assays : Compare half-life (t₁/₂) of sulfone vs. thioether analogs in plasma (37°C, 1–24 hrs) .

- Crystallographic Data : Confirm sulfone’s hydrogen-bonding interactions with enzyme active sites (e.g., kinases) using co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.